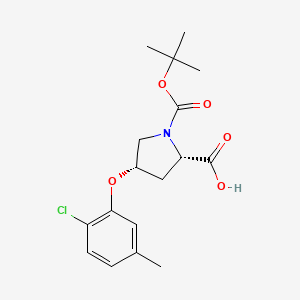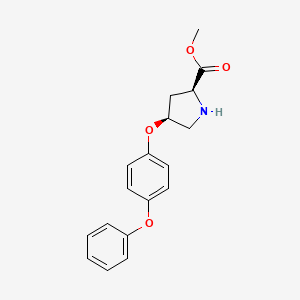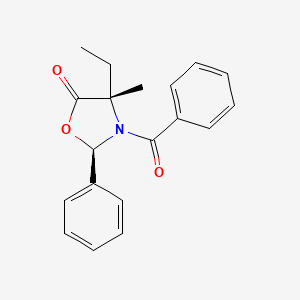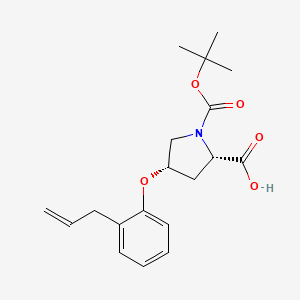
(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
説明
(3R,4S)-1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group, a methyl group, and two carboxylic acid groups. The stereochemistry of the compound is defined by the (3R,4S) configuration, which influences its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester or diketone precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Methylation: The methyl group is introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to primary alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Benzyl halides and nucleophiles like amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Primary alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Esterification: Ester derivatives of the compound.
科学的研究の応用
(3R,4S)-1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
- (3R,4S)-1-Benzyl-3-methylpyrrolidine-2,4-dicarboxylic acid
- (3R,4S)-1-Benzyl-3-ethylpyrrolidine-3,4-dicarboxylic acid
- (3R,4S)-1-Benzyl-3-methylpyrrolidine-3,5-dicarboxylic acid
Comparison:
- Uniqueness: The specific (3R,4S) configuration and the presence of both benzyl and methyl groups confer unique chemical and biological properties to (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid. This configuration influences its reactivity and interaction with molecular targets, distinguishing it from similar compounds.
- Chemical Behavior: Differences in the position and nature of substituents (e.g., ethyl vs. methyl, 2,4- vs. 3,4-dicarboxylic acid) result in variations in chemical reactivity and stability.
- Biological Activity: The stereochemistry and functional groups affect the compound’s biological activity, including its potential therapeutic applications and interactions with biological molecules.
特性
IUPAC Name |
(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXGCZDMHNSGH-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)


![2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3091289.png)

![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)




![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)
